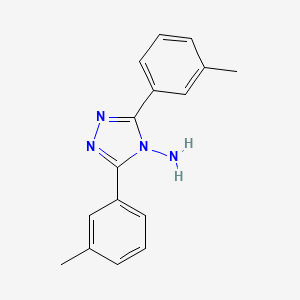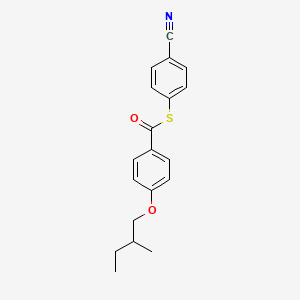
S-(4-Cyanophenyl) 4-(2-methylbutoxy)thiobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-Cyanophenyl) 4-(2-methylbutoxy)thiobenzoate: is a chemical compound that consists of a cyanophenyl group and a thiobenzoate connected by a 2-methylbutoxy linker. It is an ester derivative of thiobenzoic acid and is commonly used in organic synthesis and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of S-(4-Cyanophenyl) 4-(2-methylbutoxy)thiobenzoate typically involves the esterification of thiobenzoic acid with 4-cyanophenol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: : In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: : S-(4-Cyanophenyl) 4-(2-methylbutoxy)thiobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiobenzoate group to a thiol.
Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: : S-(4-Cyanophenyl) 4-(2-methylbutoxy)thiobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: : In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It is also employed in the development of biochemical assays .
Medicine: It is investigated for its pharmacological properties and potential therapeutic uses .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings and adhesives .
Mecanismo De Acción
The mechanism of action of S-(4-Cyanophenyl) 4-(2-methylbutoxy)thiobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity. The cyanophenyl group plays a crucial role in the binding affinity and specificity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
S-(4-Cyanophenyl) 4-(2-methylbutoxy)benzoate: Similar structure but lacks the thiobenzoate group.
S-(4-Cyanophenyl) 4-(2-methylbutoxy)phenylacetate: Contains a phenylacetate group instead of thiobenzoate.
Uniqueness: : S-(4-Cyanophenyl) 4-(2-methylbutoxy)thiobenzoate is unique due to the presence of the thiobenzoate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
64240-66-0 |
|---|---|
Fórmula molecular |
C19H19NO2S |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
S-(4-cyanophenyl) 4-(2-methylbutoxy)benzenecarbothioate |
InChI |
InChI=1S/C19H19NO2S/c1-3-14(2)13-22-17-8-6-16(7-9-17)19(21)23-18-10-4-15(12-20)5-11-18/h4-11,14H,3,13H2,1-2H3 |
Clave InChI |
UZGHYWQMZZYYOH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)COC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,9,10-Trimethoxy-2H,11H-[1,3]dioxolo[4,5-A]xanthen-11-one](/img/structure/B14492134.png)

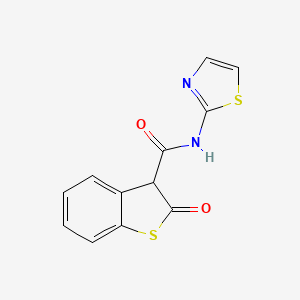
![4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14492144.png)
![Ethanol, 2,2'-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis-](/img/structure/B14492152.png)

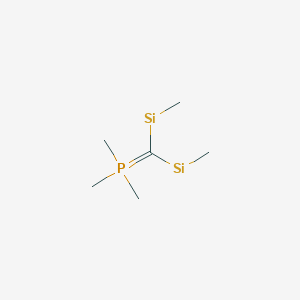
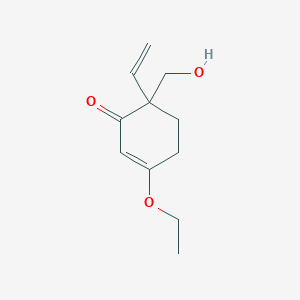


![Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]-](/img/structure/B14492177.png)

